molecular formula C5H2Cl2N2O2 B1335514 3,5-Dichloro-2-nitropyridine CAS No. 610278-88-1

3,5-Dichloro-2-nitropyridine

Cat. No.: B1335514
CAS No.: 610278-88-1
M. Wt: 192.98 g/mol
InChI Key: ACHMQFKFXAKDAH-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-nitropyridine is an organic compound with the molecular formula C5H2Cl2N2O2. It is a colorless to pale yellow solid that is used in various chemical reactions and applications. This compound is part of the pyridine family, which is known for its aromatic properties and nitrogen-containing heterocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-2-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 3,5-dichloropyridine using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced equipment and precise control of reaction parameters. The resulting product is then purified through crystallization or distillation techniques to achieve the desired quality .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s chlorine atoms can also participate in substitution reactions, modifying its activity and interactions .

Properties

IUPAC Name

3,5-dichloro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHMQFKFXAKDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406210
Record name 3,5-dichloro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610278-88-1
Record name 3,5-dichloro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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